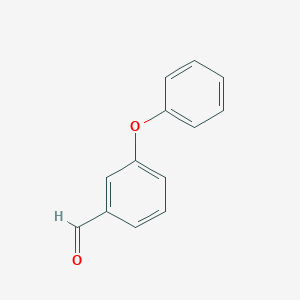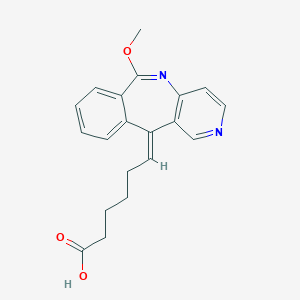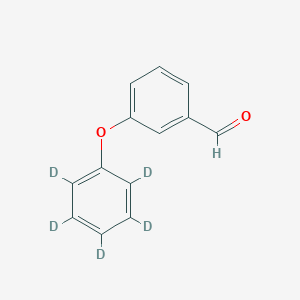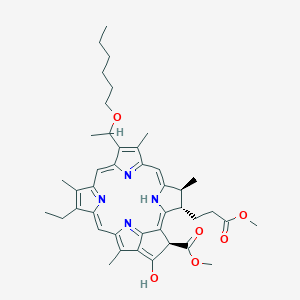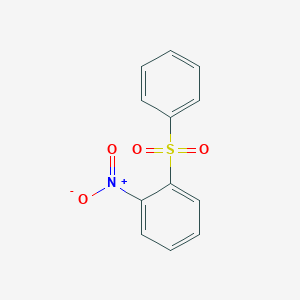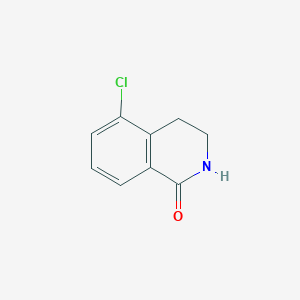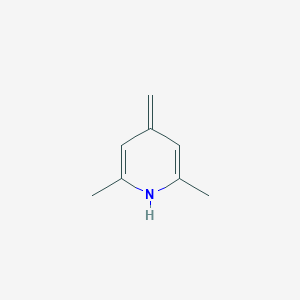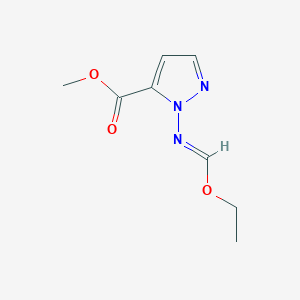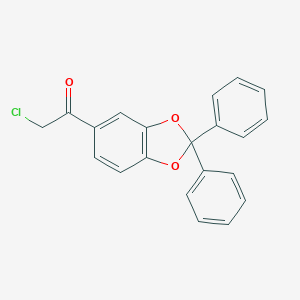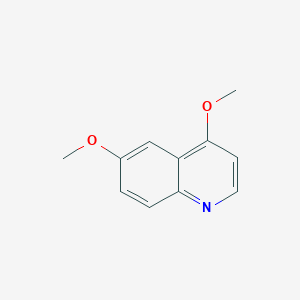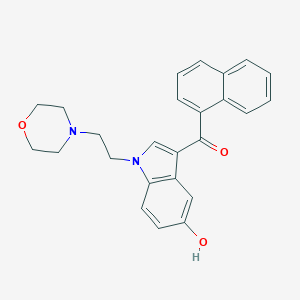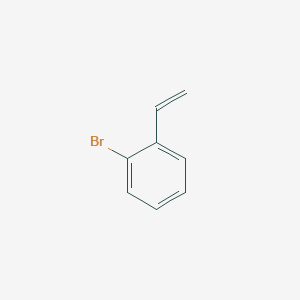
Remoxipride hydrochloride
Descripción general
Descripción
Remoxipride hydrochloride is a substituted benzamide and an atypical antipsychotic agent that is specific for dopamine D2 receptors . It was approved in the UK in 1989 but was withdrawn in 1993 due to an increased incidence of aplastic anemia .
Molecular Structure Analysis
The molecular formula of Remoxipride hydrochloride is C16H26BrClN2O4 . Its average mass is 425.746 Da and its monoisotopic mass is 424.076447 Da .Chemical Reactions Analysis
Remoxipride can be N-dealkylated to FLA 853, oxidized to FLA 850, or N-deethylated to FLA 838 . These metabolites do not have measurable activity on dopamine D2 receptors .Physical And Chemical Properties Analysis
Remoxipride hydrochloride has a water solubility of 0.127 mg/mL, a logP of 2.94, and a pKa (Strongest Acidic) of 13.06 . It has a physiological charge of 1, a hydrogen acceptor count of 4, and a hydrogen donor count of 1 .Aplicaciones Científicas De Investigación
Analysis of Remoxipride Hydrochloride in Scientific Research
Neuroendocrine System Studies: Remoxipride hydrochloride has been used to investigate its effects on the neuroendocrine system. A study involved administering different doses of remoxipride to rats by intravenous infusion to observe the neuroendocrine response .
Antipsychotic Activity Research: Research has shown that remoxipride acts as an atypical antipsychotic by antagonizing dopamine D2 receptors. It has been studied for its unique antipsychotic activity in neuroleptic-resistant schizophrenic individuals .
Parkinsonism and Extrapyramidal Symptoms: Due to its weaker binding to D2 dopaminergic receptors compared to dopamine, remoxipride has been researched for its potential to reduce the incidence of Parkinsonism and extrapyramidal symptoms .
Receptor Expression Modulation: Chronic use of remoxipride has been associated with upregulation of D2 receptors and downregulation of D1 and D5 receptors in the prefrontal cortex, which may be related to its antipsychotic activity. This modulation of receptor expression is a significant area of research .
Pharmacokinetics in Renal Impairment: The pharmacokinetics of remoxipride have been studied in patients with varying degrees of renal function, providing insights into how renal impairment affects drug metabolism and clearance .
Comparative Efficacy Studies: Clinical data from studies comparing remoxipride with other antipsychotics like haloperidol have been analyzed to evaluate its efficacy in treating both positive and negative symptoms of schizophrenia .
Mecanismo De Acción
Target of Action
Remoxipride hydrochloride is an atypical antipsychotic agent that is specific for dopamine D2 receptors . These receptors are primarily found in the brain and are involved in a variety of functions, including motor control, reward, and cognition.
Mode of Action
Remoxipride acts as a selective dopamine D2 antagonist . This means it binds to D2 receptors, blocking them from being activated by dopamine. Chronic use of Remoxipride upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex . This activity may be related to the antipsychotic activity of Remoxipride . Remoxipride displays weaker binding to D2 dopaminergic receptors than dopamine . This weaker binding is thought to account for the reduced incidence of Parkinsonism .
Biochemical Pathways
The primary pathway affected by Remoxipride is the dopaminergic pathway in the brain, specifically the D2 receptors. By blocking these receptors, Remoxipride alters the balance of dopamine in the brain, which can help to alleviate symptoms of schizophrenia .
Pharmacokinetics
Remoxipride is approximately 90% bioavailable . In patients with normal creatinine clearance, Remoxipride reaches a Cmax of 5.5 ± 1.1 µmol/L, with a Tmax of 0.8 ± 0.2 h, and an AUC of 39 ± 9 µmolh/L . In patients with moderate renal impairment, these values change to a Cmax of 7.7 ± 2.7 µmol/L, a Tmax of 0.9 ± 0.4 h, and an AUC of 63 ± 34 µmolh/L . In patients with severe renal impairment, Remoxipride reaches a Cmax of 9.3 ± 2.3 µmol/L, with a Tmax of 1.4 ± 0.9 h, and an AUC of 123 ± 60 µmol*h/L .
Result of Action
The molecular and cellular effects of Remoxipride’s action primarily involve changes in dopamine receptor activity in the brain. By blocking D2 receptors, Remoxipride can help to alleviate symptoms of schizophrenia, such as hallucinations, delusions, and cognitive impairment . It was withdrawn due to deaths associated with aplastic anemia .
Action Environment
The action, efficacy, and stability of Remoxipride can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s renal function, as impaired renal function can lead to increased plasma concentrations of the drug . Additionally, the drug’s stability can be affected by factors such as temperature and pH.
Safety and Hazards
Remoxipride hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXLMIPGMFZMY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80125-14-0 (Parent) | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801349035 | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Remoxipride hydrochloride | |
CAS RN |
73220-03-8 | |
| Record name | Remoxipride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Remoxipride Hydrochloride?
A1: Remoxipride Hydrochloride functions as a selective dopamine D2 receptor antagonist. [, ] This means it binds to the D2 receptor subtype of dopamine receptors, primarily in the limbic system of the brain, and blocks dopamine from binding and exerting its effects. [, ] This selective antagonism of dopamine D2 receptors is thought to be the primary mechanism underlying its antipsychotic effects. [, ]
Q2: How does the structure of Remoxipride Hydrochloride compare to a closely related compound, FLA 797, and how do these differences impact their activity?
A2: Although both Remoxipride Hydrochloride and FLA 797 are 2,6-disubstituted benzamides, key structural differences influence their interaction with dopamine receptors. [] In Remoxipride Hydrochloride, the carbonyl group is oriented nearly perpendicular to the benzene ring, preventing the formation of an intramolecular hydrogen bond observed in FLA 797. [] FLA 797, being a salicylamide, exhibits a planar conformation stabilized by a hydrogen bond between the phenol and carbonyl groups. [] Furthermore, Remoxipride Hydrochloride adopts an extended side chain conformation in contrast to the folded conformation of FLA 797. [] These structural variations contribute to differences in their binding affinity and dopamine receptor blocking activity.
Q3: What is known about the pharmacokinetics of Remoxipride Hydrochloride, particularly in individuals with renal impairment?
A3: Studies have shown that Remoxipride Hydrochloride is predominantly excreted unchanged by the kidneys. [] In individuals with severe renal impairment, the area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2) of Remoxipride Hydrochloride are significantly increased compared to those with normal renal function. [] This suggests that dosage adjustments may be necessary for patients with compromised renal function to avoid drug accumulation and potential toxicity. []
Q4: Has Remoxipride Hydrochloride demonstrated any effects on sigma binding sites in the brain?
A4: In subchronic treatment studies in rats, Remoxipride Hydrochloride, unlike haloperidol, did not alter the density or affinity of sigma binding sites in the brain. [] This suggests that Remoxipride Hydrochloride may have a distinct pharmacological profile compared to other antipsychotic medications that do affect sigma receptors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

